![molecular formula C13H8BrN3O2 B1276268 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine CAS No. 866145-38-2](/img/structure/B1276268.png)
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
Overview
Description
The compound “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” are not well-documented in the available resources .Scientific Research Applications
Anticancer Activity
Compounds with the 1,3-benzodioxol moiety have been explored for their anticancer properties. The presence of the 3-bromoimidazo[1,2-a]pyrimidine group could potentially enhance these properties by interacting with key biological targets. For instance, derivatives of 1-benzo[1,3]dioxol-5-yl have shown activity against various cancer cell lines, including prostate and pancreatic cancer cells . The compound could serve as a scaffold for synthesizing new molecules with improved efficacy against cancer.
Antifungal Applications
The structural similarity to compounds that have exhibited antifungal properties suggests potential applications in treating fungal infections. A related compound, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, has been synthesized and evaluated as a new antifungal agent . The 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine could be investigated for similar antifungal activities.
Tubulin Polymerization Inhibition
Indole-based molecules with a 1,3-benzodioxol moiety have been studied for their ability to inhibit tubulin polymerization, a mechanism that is targeted by anticancer agents. By causing mitotic blockade and cell apoptosis, these compounds can effectively halt the proliferation of cancer cells . The subject compound may also be researched for its potential to disrupt microtubule assembly.
Proteomics Research
The compound’s unique structure makes it a candidate for proteomics research, where it could be used to study protein interactions and functions. It could be particularly useful in identifying new targets for drug development or understanding the mechanisms of existing drugs .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level. Given its structural features, 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine could be used in computational studies to model interactions with various biological targets, aiding in the design of new therapeutic agents .
Structure-Activity Relationship (SAR) Studies
The compound can be utilized in SAR studies to understand how its structural components influence biological activity. This is crucial in the rational design of new drugs, as it helps identify which modifications can enhance or reduce the desired therapeutic effects .
Neuropharmacological Modulation
Compounds with the benzodioxol group have been investigated for their neuropharmacological effects. As such, the compound could be explored for its potential to modulate neurotransmitter receptors or other neural pathways, contributing to the development of treatments for neurological disorders .
Antibacterial Activity
While not directly related to the compound , derivatives of the benzodioxol moiety have been studied for their antibacterial activity. This suggests that 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine could also be explored for its potential use in combating bacterial infections .
Mechanism of Action
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine might have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKOQVHYBPOHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409122 | |
Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |
CAS RN |
866145-38-2 | |
Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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